N-[2-(2-amino-1,3-thiazol-4-yl)ethyl]-5-ethyl-2,3-dimethylpyrazolo[1,5-a]pyrimidin-7-amine
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Description
“N-[2-(2-amino-1,3-thiazol-4-yl)ethyl]-5-ethyl-2,3-dimethylpyrazolo[1,5-a]pyrimidin-7-amine” is a compound that contains a 2-aminothiazole scaffold, which is a characteristic structure in drug development . This compound is part of a class of biologically active molecules that have been used to treat various diseases . It’s important to note that the specific compound you’re asking about may not have been extensively studied, and the information available might be related to similar compounds .
Synthesis Analysis
The synthesis of similar compounds involves several steps. For instance, ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate can be converted to corresponding acid hydrazide by hydrazine hydrate in ethanol . The reflux of acid hydrazide with carbon disulfide results in 5-[(2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-thiol . The targeted bi-heterocyclic compounds are synthesized by stirring nucleophilic 5-[(2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-thiol with different acetamides electrophiles .Future Directions
The future directions for this compound could involve further exploration of its potential biological activities. Given the wide range of activities exhibited by similar compounds, it could be valuable to investigate this compound’s potential as a therapeutic agent . Further studies could also explore the synthesis of new derivatives and their biological activities .
Properties
IUPAC Name |
4-[2-[(5-ethyl-2,3-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)amino]ethyl]-1,3-thiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N6S/c1-4-11-7-13(17-6-5-12-8-22-15(16)19-12)21-14(18-11)9(2)10(3)20-21/h7-8,17H,4-6H2,1-3H3,(H2,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQQQTEKZJWKFQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=C(C(=NN2C(=C1)NCCC3=CSC(=N3)N)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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